molecular formula C23H29N3O5S B285290 N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide

N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No.: B285290
M. Wt: 459.6 g/mol
InChI Key: TYBQUFGOQQLJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide, also known as DAPT, is a small molecule gamma-secretase inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and cardiovascular disorders.

Mechanism of Action

N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide is a small molecule gamma-secretase inhibitor that selectively inhibits the cleavage of the amyloid precursor protein (APP) by the gamma-secretase enzyme, thereby reducing the production of amyloid beta peptides that are responsible for the formation of amyloid plaques in the brain. This compound binds to the active site of the gamma-secretase enzyme and prevents the cleavage of the transmembrane domain of APP, resulting in the production of shorter amyloid beta peptides that are less toxic to the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of the gamma-secretase enzyme, the reduction of amyloid beta peptide production, the induction of cancer stem cell differentiation, the inhibition of tumor growth, and the protection of the cardiovascular system. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for the gamma-secretase enzyme, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its limited solubility in water and its potential off-target effects on other enzymes that may affect the cellular signaling pathways.

Future Directions

There are several future directions for the research on N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide, including the development of more potent and selective gamma-secretase inhibitors, the investigation of the potential therapeutic applications of this compound in other diseases, such as diabetes and stroke, and the exploration of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound. Additionally, the combination of this compound with other therapeutic agents may enhance its therapeutic efficacy and reduce its potential side effects.

Synthesis Methods

The synthesis of N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide involves the reaction of 4-methoxy-3-(1-pyrrolidinylsulfonyl)benzoic acid with diethylcarbamoyl chloride and 2-(diethylamino)ethylamine in the presence of triethylamine and dichloromethane. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and cardiovascular disorders. In Alzheimer's disease, this compound has been shown to inhibit the gamma-secretase enzyme, which plays a crucial role in the production of amyloid beta peptides that are responsible for the formation of amyloid plaques in the brain. This compound has also been shown to induce the differentiation of cancer stem cells and inhibit tumor growth in various cancer types. Additionally, this compound has been shown to have protective effects on the cardiovascular system by inhibiting the proliferation of vascular smooth muscle cells and reducing the formation of atherosclerotic plaques.

Properties

Molecular Formula

C23H29N3O5S

Molecular Weight

459.6 g/mol

IUPAC Name

N-[2-(diethylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C23H29N3O5S/c1-4-25(5-2)23(28)18-10-6-7-11-19(18)24-22(27)17-12-13-20(31-3)21(16-17)32(29,30)26-14-8-9-15-26/h6-7,10-13,16H,4-5,8-9,14-15H2,1-3H3,(H,24,27)

InChI Key

TYBQUFGOQQLJRF-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCC3

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.